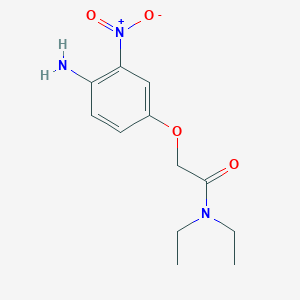![molecular formula C9H9N5O4S2 B14496933 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid CAS No. 62984-66-1](/img/structure/B14496933.png)
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid is a complex organic compound that belongs to the class of thiazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine consists of a thiazole ring fused with a quinoxaline ring, with an imino group at the 2-position and an amine group at the 3-position. The addition of sulfuric acid enhances its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoloquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in treating renal cell carcinoma and other cancers.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine involves the inhibition of specific molecular targets. For example, it inhibits VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. The compound also induces apoptosis in cancer cells by activating caspase-3 and downregulating pro-angiogenic and pro-fibrotic markers . The exact pathways and interactions at the molecular level are still under investigation, but its ability to interfere with key biological processes makes it a promising therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its anticancer properties and used in the development of various drugs.
Quinoxaline: A nitrogen-based heterocyclic compound with applications in materials science, pharmaceuticals, and organic chemistry.
Uniqueness
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine stands out due to its unique structure, which combines the properties of thiazole and quinoxaline rings. This fusion enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific molecular targets and its potential use in treating cancer and other diseases highlight its significance in medicinal chemistry .
Eigenschaften
CAS-Nummer |
62984-66-1 |
|---|---|
Molekularformel |
C9H9N5O4S2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2-imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid |
InChI |
InChI=1S/C9H7N5S.H2O4S/c10-9-14(11)7-8(15-9)13-6-4-2-1-3-5(6)12-7;1-5(2,3)4/h1-4,10H,11H2;(H2,1,2,3,4) |
InChI-Schlüssel |
DMOBIWNEZLHCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=N)N3N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

